BenchChemオンラインストアへようこそ!

N-(3,5-dimethylphenyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide

Medicinal chemistry Structure-activity relationship Lead optimization

N-(3,5-dimethylphenyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide (CAS 921910-46-5) is a synthetic small molecule belonging to the benzenesulfonamido-thiazole-acetamide class. Its structure integrates a phenylsulfonamide group at the 2-position of a thiazole ring, an acetamide linker at the 4-position, and a 3,5-dimethylphenyl terminal group (molecular formula C19H19N3O3S2, molecular weight 401.5 g/mol).

Molecular Formula C19H19N3O3S2
Molecular Weight 401.5
CAS No. 921910-46-5
Cat. No. B2415257
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3,5-dimethylphenyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide
CAS921910-46-5
Molecular FormulaC19H19N3O3S2
Molecular Weight401.5
Structural Identifiers
SMILESCC1=CC(=CC(=C1)NC(=O)CC2=CSC(=N2)NS(=O)(=O)C3=CC=CC=C3)C
InChIInChI=1S/C19H19N3O3S2/c1-13-8-14(2)10-15(9-13)20-18(23)11-16-12-26-19(21-16)22-27(24,25)17-6-4-3-5-7-17/h3-10,12H,11H2,1-2H3,(H,20,23)(H,21,22)
InChIKeyHJTSBRQTWVSYSH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3,5-Dimethylphenyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide (CAS 921910-46-5): Core Structural and Pharmacological Classification


N-(3,5-dimethylphenyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide (CAS 921910-46-5) is a synthetic small molecule belonging to the benzenesulfonamido-thiazole-acetamide class . Its structure integrates a phenylsulfonamide group at the 2-position of a thiazole ring, an acetamide linker at the 4-position, and a 3,5-dimethylphenyl terminal group (molecular formula C19H19N3O3S2, molecular weight 401.5 g/mol) . Compounds within this chemotype have been investigated for carbonic anhydrase inhibition [1], CTP synthetase inhibition [2], and anticancer activity in melanoma models [3]. This compound is available primarily through research chemical suppliers and has not yet been the subject of extensive published primary pharmacological characterization .

Why N-(3,5-Dimethylphenyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide Cannot Be Simply Substituted by In-Class Analogs


Within the phenylsulfonamido-thiazole-acetamide series, the N-aryl substitution pattern is a critical determinant of pharmacological behavior. The 3,5-dimethylphenyl group in this compound (CAS 921910-46-5) generates a symmetric dimethyl substitution pattern that differs from closely related analogs such as N-(m-tolyl) (CAS 921910-19-2, single meta-methyl), N-(p-tolyl) (single para-methyl), and N-phenethyl (CAS 922130-23-2, ethyl linker) variants . In sulfonamide-bearing thiazole carbonic anhydrase inhibitors, isoenzyme selectivity profiles (hCA I vs. hCA II) can shift by >2-fold with subtle N-aryl modifications [1]. In the CTP synthetase inhibitor series, the nature of the terminal amide substituent directly governs potency and oral bioavailability, with the lead compound (compound 27) demonstrating significant in vivo pharmacological response at 10 mg/kg BID [2]. Generic or nearest-neighbor substitution without accounting for these structure-activity relationships risks loss of target engagement, altered selectivity, or unpredictable pharmacokinetics [1][2].

N-(3,5-Dimethylphenyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide: Quantitative Comparator-Based Evidence for Procurement Decisions


3,5-Dimethylphenyl Substitution vs. Mono-Methyl (m-Tolyl) Analog: Predicted Physicochemical Differentiation

N-(3,5-dimethylphenyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide (CAS 921910-46-5, MW 401.5) bears a symmetric 3,5-dimethylphenyl group, whereas the closest commercial analog N-(m-tolyl) variant (CAS 921910-19-2, MW 387.5) carries only a single meta-methyl substituent . The additional methyl group increases molecular weight by 14 Da and introduces symmetric steric bulk on both sides of the phenyl ring, which is computationally predicted to increase LogP by approximately 0.5 log units and reduce aqueous solubility relative to the mono-methyl analog . In structurally related sulfonamide-bearing thiazole carbonic anhydrase inhibitors, substitution pattern changes on the N-aryl ring alter isoenzyme selectivity profiles, with IC50 values spanning from 0.35 μM to 395.8 nM for hCA I and 91.9 nM to 516 nM for hCA II depending on substitution [1].

Medicinal chemistry Structure-activity relationship Lead optimization

Carbonic Anhydrase Inhibition: Class-Level Potency Benchmarking Against Sulfonamide-Bearing Thiazole Controls

Although direct IC50 data for N-(3,5-dimethylphenyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide against carbonic anhydrase (CA) isoforms have not been published, the compound's core sulfonamide-thiazole scaffold has been systematically evaluated for CA inhibition. In a study of 12 sulfonamide-bearing thiazole compounds (5a-l), all synthesized analogs inhibited purified human CA I and CA II, with the most potent compound (5b) achieving IC50 = 0.35 μM and Ki = 0.33 μM for both isoforms [1]. A broader series of thiazol-(2(3H)-ylideneamino)benzenesulfonamide derivatives demonstrated hCA I inhibition with IC50 values from 113 to 395.8 nM (Ki = 77.38-319.59 nM) and hCA II inhibition from 91.9 to 516 nM (Ki = 62.79-425.89 nM) . The benzenesulfonamido group on the thiazole ring is the zinc-binding pharmacophore essential for CA inhibition, conserved in the target compound [1].

Enzyme inhibition Carbonic anhydrase Thiazole sulfonamide

CTP Synthetase Inhibition: Chemotype Validation from First-in-Class 2-(Alkylsulfonamido)thiazol-4-yl)acetamides

The 2-(sulfonamido)thiazol-4-yl)acetamide scaffold of N-(3,5-dimethylphenyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide aligns with a first-in-class chemotype of pan-selective CTP synthetase (CTPS1/2) inhibitors reported in the Journal of Medicinal Chemistry (2022) [1]. These inhibitors target the de novo pyrimidine synthesis pathway critical for aberrant immune cell proliferation. The published series progressed from weak HTS hits (240K compounds screened) to a potent, orally active lead (compound 27) demonstrating significant pharmacological response at 10 mg/kg BID in an established animal model of inflammation [1]. The target compound's phenylsulfonamido (rather than alkylsulfonamido) substitution at the thiazole 2-position represents a structural variation that may modulate CTPS1/2 potency and selectivity relative to the published alkylsulfonamide series [1].

CTP synthetase Pyrimidine synthesis Immune cell proliferation

Benzene Sulfonamide Thiazole Patent Landscape: Cancer and Melanoma Therapeutic Positioning

The benzenesulfonamido-thiazole compound class, to which N-(3,5-dimethylphenyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide belongs, is the subject of multiple patent filings directed at cancer treatment, with specific emphasis on melanoma [1][2]. Patent AU2022418199A2 (2022) discloses benzene sulfonamide thiazole compounds that induce endoplasmic reticulum stress via HSPA5/BIP targeting, leading to autophagy and apoptosis in melanoma cells [1]. The earlier patent family WO2014072486A1 (2013) established this class as active against cutaneous melanoma, with demonstrated activity in both in vitro and in vivo melanoma models [2]. The target compound's structural features (benzenesulfonamido group, thiazole core, substituted acetamide) fall within the general formula (I) described in these filings [1][2]. Patent protection in this chemical space may provide freedom-to-operate advantages or restrictions depending on the specific application and jurisdiction [1].

Anticancer Melanoma Endoplasmic reticulum stress

Human OCT1 Transporter Interaction: BindingDB Data as a Selectivity Flag

A BindingDB entry associated with CAS 921910-46-5 reports inhibition of human organic cation transporter 1 (OCT1) expressed in HEK293 cells with an IC50 of 138 μM (1.38E+5 nM), measured by reduction in ASP+ substrate uptake via microplate reader assay [1]. This micromolar-range activity indicates that the compound is a weak OCT1 inhibitor. OCT1 (SLC22A1) is a hepatic uptake transporter involved in the disposition of many cationic drugs; weak inhibition at this level suggests a low potential for OCT1-mediated drug-drug interactions at typical screening concentrations (<10 μM) [1]. This represents the only direct, experimentally measured bioactivity data publicly available for this specific compound as of the search date.

Transporter inhibition OCT1 Drug-drug interaction

N-(3,5-Dimethylphenyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide: Evidence-Supported Research and Procurement Application Scenarios


Carbonic Anhydrase Isoform Selectivity Profiling Studies

Use this compound as a probe in carbonic anhydrase (hCA I, hCA II, and tumor-associated isoforms hCA IX/XII) inhibitor screens. The conserved benzenesulfonamido-thiazole zinc-binding pharmacophore predicts CA inhibitory activity, while the symmetric 3,5-dimethylphenyl group may confer differential isoform selectivity compared to previously characterized mono-substituted analogs [1][2]. The compound's predicted increased lipophilicity (ΔLogP ≈ +0.5 vs. m-tolyl analog) may enhance membrane penetration for cellular CA inhibition assays .

CTP Synthetase (CTPS1/2) Inhibitor Lead Optimization and SAR Expansion

Incorporate this compound into structure-activity relationship (SAR) studies expanding upon the first-in-class 2-(alkylsulfonamido)thiazol-4-yl)acetamide CTPS1/2 inhibitors [1]. The phenylsulfonamido substitution in this compound represents a key structural variation from the published alkylsulfonamide series, enabling exploration of aromatic sulfonamide effects on CTPS1/2 potency, selectivity, and drug-like properties. Reference compound 27 (orally active, 10 mg/kg BID in inflammation models) provides a benchmark for comparative evaluation [1].

Melanoma and Cancer Cell Line Screening Within the Benzene Sulfonamide Thiazole Patent Space

Screen this compound against melanoma cell lines (e.g., A375, SK-MEL-28) and other cancer types covered by the benzenesulfonamido-thiazole patent family [1][2]. The compound's scaffold aligns with patent-disclosed compounds that induce endoplasmic reticulum stress via HSPA5/BIP targeting, leading to autophagy and apoptosis [1]. The 3,5-dimethylphenyl N-aryl variant provides a structurally distinct entry point for medicinal chemistry optimization within an IP-protected chemical space [2].

Transporter-Mediated Drug Interaction Screening Panel Inclusion

Include this compound in panels screening for human organic cation transporter (OCT1/SLC22A1) interactions. The available BindingDB data (OCT1 IC50 = 138 μM) provides a baseline for this specific chemotype [1]. Researchers can benchmark this weak inhibition level against co-administered candidates to assess cumulative transporter-mediated drug-drug interaction risk in preclinical programs [1].

Quote Request

Request a Quote for N-(3,5-dimethylphenyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.